1-Cyclopropyl-2-iodobenzene
Overview
Description
1-Cyclopropyl-2-iodobenzene: is an organic compound that belongs to the class of iodobenzenes. It is characterized by the presence of a cyclopropyl group attached to the benzene ring at the first position and an iodine atom at the second position. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Iodobenzene, a related compound, has been shown to interact withEndoglucanase F . This enzyme plays a crucial role in the breakdown of cellulose, a complex carbohydrate.
Mode of Action
Iodobenzene, a structurally similar compound, has been shown to inhibit the response to benzoic acid in the receptor cells of the female silk moth bombyx mori . This suggests that 1-Cyclopropyl-2-iodobenzene might interact with its targets in a similar manner, potentially leading to changes in cellular responses.
Biochemical Pathways
Cyclopropane, a structural component of the compound, is known to be involved in various biosynthetic pathways . These pathways can be grouped into two major categories based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
Iodobenzene, a related compound, has been shown to have poor absorption and distribution . These properties could potentially impact the bioavailability of this compound.
Result of Action
Iodobenzene, a related compound, has been shown to cause an inhibition of the response to benzoic acid in the receptor cells of the female silk moth bombyx mori . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-iodobenzene can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with iodobenzene . This reaction typically occurs in the presence of substoichiometric amounts of zinc bromide and produces cyclopropyl arenes in very good yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions with appropriate reagents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with various Grignard reagents to form cyclopropyl-substituted arenes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Grignard Reagents: Such as cyclopropylmagnesium bromide, which react with iodobenzene derivatives to form cyclopropyl-substituted products.
Major Products Formed:
Cyclopropyl-Substituted Arenes: These are the primary products formed from cross-coupling reactions involving this compound.
Scientific Research Applications
1-Cyclopropyl-2-iodobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Iodobenzene: Similar in structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Similar in structure but lacks the iodine atom.
Uniqueness: 1-Cyclopropyl-2-iodobenzene is unique due to the presence of both the cyclopropyl group and the iodine atom on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
1-cyclopropyl-2-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSINLGUNMHEFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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